molecular formula C13H20O3 B14852865 2-Tert-butoxy-5-isopropoxyphenol

2-Tert-butoxy-5-isopropoxyphenol

Cat. No.: B14852865
M. Wt: 224.30 g/mol
InChI Key: JMDZDJIYVNWIQO-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-isopropoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butoxy-5-isopropoxyphenol can be achieved through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the reaction of 2-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: The tert-butoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-Tert-butoxy-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and resins due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2-tert-butoxy-5-isopropoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. Additionally, the tert-butoxy and isopropoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane
  • 2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one

Uniqueness

2-Tert-butoxy-5-isopropoxyphenol is unique due to the specific arrangement of its tert-butoxy and isopropoxy groups on the phenol ring. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-10-6-7-12(11(14)8-10)16-13(3,4)5/h6-9,14H,1-5H3

InChI Key

JMDZDJIYVNWIQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC(C)(C)C)O

Origin of Product

United States

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